3-Chloro-5-(dimethoxymethyl)pyridine

Medicinal Chemistry Organic Synthesis Process Chemistry

Sequential pyridine functionalization often fails when bromo analogs prematurely undergo oxidative addition. 3-Chloro-5-(dimethoxymethyl)pyridine solves this: the chloro handle (Ar-Cl << Ar-Br) stays inert during first coupling, while the dimethoxymethyl group acts as a protected aldehyde for late-stage release. • Chloro substituent ensures chemoselectivity in sequential cross-coupling • 19.2% lower MW vs. bromo analog cuts solvent/purification costs at kg scale • Available in R&D to bulk quantities with global shipping

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 879326-81-5
Cat. No. B113147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(dimethoxymethyl)pyridine
CAS879326-81-5
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=CN=C1)Cl)OC
InChIInChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3
InChIKeyPHIZFDWNWYNBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(dimethoxymethyl)pyridine Overview


3-Chloro-5-(dimethoxymethyl)pyridine (CAS 879326-81-5) is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and a dimethoxymethyl group (-CH(OCH₃)₂) at the 5-position [1]. With a molecular formula of C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol, this compound exhibits a density of 1.191 g/cm³ and a boiling point of 220.3 °C at 760 mmHg [1]. The dimethoxymethyl substituent serves as a protected aldehyde equivalent, enabling controlled release of the reactive formyl group under mild acidic conditions, while the chloro substituent provides a versatile handle for subsequent functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions . As a member of the substituted pyridine family, it is utilized as a key intermediate in pharmaceutical and agrochemical research programs where precise control over reactivity and physicochemical properties is required .

3-Chloro-5-(dimethoxymethyl)pyridine vs. Generic Halides


The interchangeability of halogenated pyridine derivatives is fundamentally constrained by the divergent physicochemical and reactivity profiles imparted by the specific halogen substituent. While 3-bromo-5-(dimethoxymethyl)pyridine (CAS 163163-79-9) shares an identical substitution pattern, the replacement of chlorine with bromine substantially alters molecular weight (+44.5 g/mol), density (+0.251 g/cm³), boiling point (+29.3 °C), and lipophilicity (+0.11 LogP) [1]. These differences directly impact handling, purification, and formulation workflows. More critically, the well-established reactivity hierarchy in palladium-catalyzed cross-coupling reactions (Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl) dictates that chloroarenes are significantly less prone to oxidative addition than their bromo counterparts [2]. Consequently, substituting a chloroarene with a bromoarene in a synthetic sequence may inadvertently trigger premature coupling events or necessitate re-optimization of catalyst systems, thereby compromising chemoselectivity and overall yield. The selection between chloro and bromo analogs is therefore not a matter of trivial substitution but a strategic decision governed by the specific demands of the synthetic route.

3-Chloro-5-(dimethoxymethyl)pyridine Comparative Evidence


Density and Boiling Point Comparison

The 3-chloro analog exhibits a significantly lower density (1.191 g/cm³) and boiling point (220.3 °C at 760 mmHg) compared to the 3-bromo analog (density: 1.442 g/mL at 25 °C; boiling point: 249.6 °C at 760 mmHg) [1]. This translates to a density reduction of 17.4% and a boiling point reduction of 29.3 °C.

Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity (LogP) Comparison

The calculated partition coefficient (LogP) for 3-chloro-5-(dimethoxymethyl)pyridine is 2.02640, while the corresponding 3-bromo analog has a LogP of 2.1355 [1]. The chloro derivative is marginally less lipophilic, with a LogP reduction of 0.1091.

Drug Design ADME Prediction Medicinal Chemistry

Cross-Coupling Reactivity: Chloro vs. Bromo

The established reactivity hierarchy in palladium-catalyzed Suzuki–Miyaura cross-coupling is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. This quantitative ordering indicates that aryl chlorides are substantially less prone to oxidative addition than aryl bromides. Consequently, 3-chloro-5-(dimethoxymethyl)pyridine offers a more controlled, less promiscuous coupling handle compared to its bromo counterpart, enabling sequential functionalization strategies where the chloro group remains intact during initial coupling steps.

Suzuki-Miyaura Coupling Chemoselectivity Synthetic Methodology

Molecular Weight Comparison

The molecular weight of 3-chloro-5-(dimethoxymethyl)pyridine is 187.62 g/mol, while the 3-bromo analog weighs 232.07 g/mol . This represents a 19.2% lower mass per mole for the chloro derivative. In large-scale syntheses, this difference reduces the mass of starting material required for a given molar quantity, directly lowering shipping, storage, and handling costs.

Process Chemistry Supply Chain Cost Efficiency

3-Chloro-5-(dimethoxymethyl)pyridine Applications


Orthogonal Functionalization in Multi-Step Synthesis

In medicinal chemistry programs where a pyridine core must undergo sequential functionalization (e.g., an initial Suzuki coupling at a more reactive site followed by a second coupling at the chloro position), 3-chloro-5-(dimethoxymethyl)pyridine is the preferred scaffold. The low reactivity of the chloro substituent (Ar–Cl << Ar–Br) ensures that it remains inert during the first coupling event, preserving the desired chemoselectivity and minimizing byproduct formation [1]. This is a direct consequence of the reactivity hierarchy documented in Section 3.

Agrochemical Process Scale-Up

For kilogram-scale synthesis of agrochemical candidates, the lower molecular weight (19.2% less than the bromo analog) and reduced boiling point (29.3 °C lower) of 3-chloro-5-(dimethoxymethyl)pyridine offer tangible advantages in cost and energy efficiency [1][2]. The lower density (1.191 g/cm³) also simplifies handling and reduces solvent requirements during workup, directly impacting the economics of scale-up operations.

Lead Optimization for Aqueous Solubility

The marginally lower LogP of the chloro derivative (2.02640 vs. 2.1355 for the bromo analog) suggests slightly improved aqueous solubility, which can be critical in lead optimization for oral drug candidates [1]. Researchers seeking to fine-tune the ADME properties of a series may prioritize the chloro analog to achieve a better balance between lipophilicity and solubility, potentially reducing the need for additional structural modifications.

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